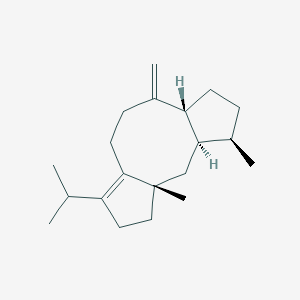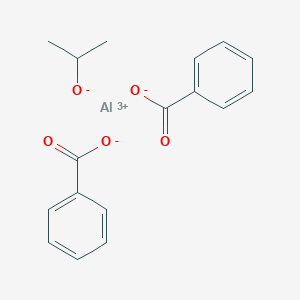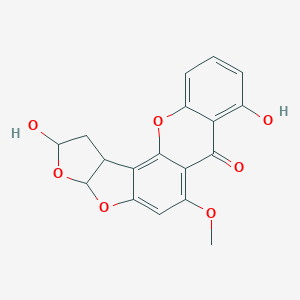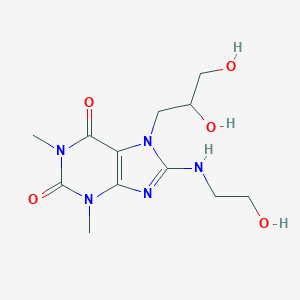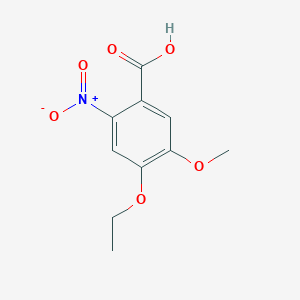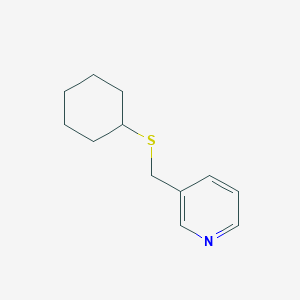
Pyridine, 3-((cyclohexylthio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-((cyclohexylthio)methyl)-, also known as CTMP, is a chemical compound that belongs to the family of pyridines. It is a potent psychostimulant drug that has been found to have a high affinity for the dopamine transporter. CTMP has been of great interest to researchers due to its potential use in the treatment of attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders.
作用機序
Pyridine, 3-((cyclohexylthio)methyl)- works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, attention, and focus.
生化学的および生理学的効果
Pyridine, 3-((cyclohexylthio)methyl)- has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus.
実験室実験の利点と制限
One of the advantages of using Pyridine, 3-((cyclohexylthio)methyl)- in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, one of the limitations of using Pyridine, 3-((cyclohexylthio)methyl)- is that it is a potent psychostimulant drug, which makes it difficult to use in experiments involving human subjects.
将来の方向性
There are a number of future directions for research on Pyridine, 3-((cyclohexylthio)methyl)-. One area of research is the development of new drugs that are more selective for the dopamine transporter. Another area of research is the use of Pyridine, 3-((cyclohexylthio)methyl)- in the treatment of cognitive disorders such as ADHD and narcolepsy. Additionally, research is needed to better understand the long-term effects of Pyridine, 3-((cyclohexylthio)methyl)- use and its potential for abuse.
合成法
The synthesis of Pyridine, 3-((cyclohexylthio)methyl)- involves the reaction of 3-pyridylmethyl chloride with cyclohexylthiol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure Pyridine, 3-((cyclohexylthio)methyl)-.
科学的研究の応用
Pyridine, 3-((cyclohexylthio)methyl)- has been extensively studied for its potential use in the treatment of ADHD, narcolepsy, and other cognitive disorders. It has been found to have similar effects to methylphenidate, a commonly used drug for the treatment of ADHD. Pyridine, 3-((cyclohexylthio)methyl)- has also been studied for its potential use as a cognitive enhancer and as a performance-enhancing drug.
特性
CAS番号 |
102206-50-8 |
|---|---|
製品名 |
Pyridine, 3-((cyclohexylthio)methyl)- |
分子式 |
C12H17NS |
分子量 |
207.34 g/mol |
IUPAC名 |
3-(cyclohexylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h4-5,8-9,12H,1-3,6-7,10H2 |
InChIキー |
SZYLLWWVPFAVSY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCC2=CN=CC=C2 |
正規SMILES |
C1CCC(CC1)SCC2=CN=CC=C2 |
その他のCAS番号 |
102206-50-8 |
同義語 |
3-(cyclohexylsulfanylmethyl)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



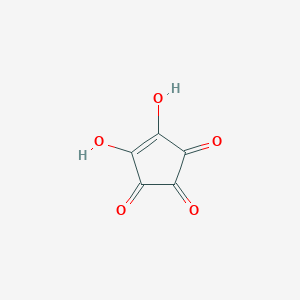
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
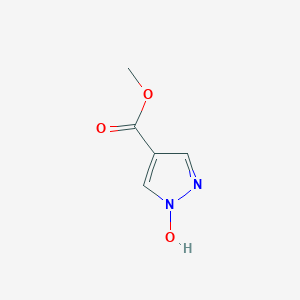
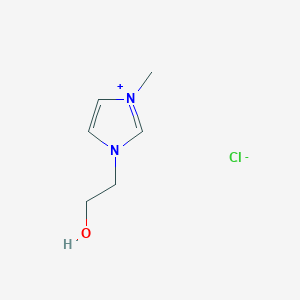
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
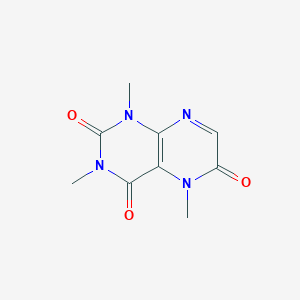
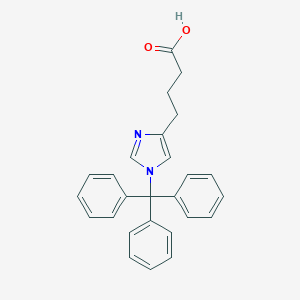
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
